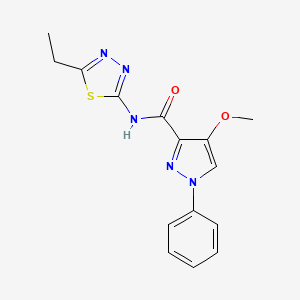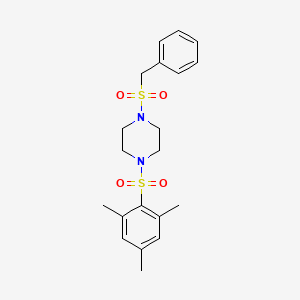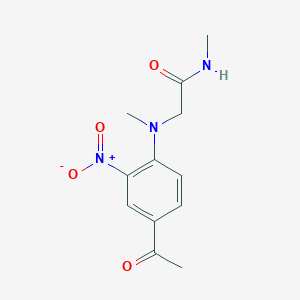![molecular formula C16H19N3O3S B7682652 N-[5-(dimethylamino)pyridin-2-yl]-2-ethylsulfonylbenzamide](/img/structure/B7682652.png)
N-[5-(dimethylamino)pyridin-2-yl]-2-ethylsulfonylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(dimethylamino)pyridin-2-yl]-2-ethylsulfonylbenzamide, commonly known as DEAB, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of aldehyde dehydrogenase (ALDH), an enzyme that is involved in the metabolism of various endogenous and exogenous aldehydes. DEAB has been shown to have a wide range of applications in various fields of research, including cancer biology, stem cell research, and developmental biology.
Mecanismo De Acción
DEAB works by binding to the active site of N-[5-(dimethylamino)pyridin-2-yl]-2-ethylsulfonylbenzamide, inhibiting its activity. This leads to an accumulation of toxic aldehydes, which can have a variety of effects on cellular processes. DEAB has been shown to be a selective inhibitor of N-[5-(dimethylamino)pyridin-2-yl]-2-ethylsulfonylbenzamide1A1, one of the isoforms of N-[5-(dimethylamino)pyridin-2-yl]-2-ethylsulfonylbenzamide.
Biochemical and Physiological Effects:
DEAB has been shown to have a variety of biochemical and physiological effects, depending on the cell type and biological process being studied. In cancer biology, DEAB has been shown to inhibit the growth and self-renewal of cancer stem cells. In developmental biology, DEAB has been shown to affect the differentiation of various cell types, including cardiomyocytes and neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DEAB has several advantages for lab experiments, including its potency and selectivity for N-[5-(dimethylamino)pyridin-2-yl]-2-ethylsulfonylbenzamide1A1. However, it also has some limitations, including its potential for off-target effects and its toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research involving DEAB. One area of interest is the development of more selective N-[5-(dimethylamino)pyridin-2-yl]-2-ethylsulfonylbenzamide inhibitors, which could be useful in the treatment of cancer and other diseases. Another area of interest is the study of the role of N-[5-(dimethylamino)pyridin-2-yl]-2-ethylsulfonylbenzamide in stem cell biology, which could have implications for regenerative medicine. Additionally, DEAB could be used as a tool to study the effects of aldehyde accumulation in various biological processes.
Métodos De Síntesis
DEAB can be synthesized using a variety of methods, including the reaction of 2-ethylsulfonylbenzoyl chloride with 5-(dimethylamino)pyridine-2-carboxamide in the presence of a base. The resulting product can be purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
DEAB has been widely used in scientific research to study the role of N-[5-(dimethylamino)pyridin-2-yl]-2-ethylsulfonylbenzamide in various biological processes. It has been shown to be a useful tool in the study of cancer stem cells, as N-[5-(dimethylamino)pyridin-2-yl]-2-ethylsulfonylbenzamide has been identified as a marker for these cells. DEAB has also been used to study the role of N-[5-(dimethylamino)pyridin-2-yl]-2-ethylsulfonylbenzamide in the development of various tissues, including the heart, brain, and liver.
Propiedades
IUPAC Name |
N-[5-(dimethylamino)pyridin-2-yl]-2-ethylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-4-23(21,22)14-8-6-5-7-13(14)16(20)18-15-10-9-12(11-17-15)19(2)3/h5-11H,4H2,1-3H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVPKCHDECCFLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(dimethylamino)pyridin-2-yl]-2-ethylsulfonylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-acetamidophenyl)-N-[4-(azepan-1-yl)phenyl]acetamide](/img/structure/B7682578.png)

![1-[4-(3-Chloro-4-fluorophenyl)sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone](/img/structure/B7682598.png)



![N-[3-cyano-1-(furan-2-ylmethyl)-4,5-dimethylpyrrol-2-yl]-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B7682635.png)

![[2-(Methylamino)-2-oxoethyl] 1-(4-chlorophenyl)cyclopropane-1-carboxylate](/img/structure/B7682641.png)
![4-[[2-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-N-methylbenzamide](/img/structure/B7682642.png)
![2-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B7682647.png)
![5-tert-butyl-N-[(5,7-dimethylimidazo[1,2-a]pyrimidin-3-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7682650.png)
![2-(4-Fluorophenyl)-5-[[4-(1-methylpyrazol-4-yl)piperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B7682656.png)
![1-[(2-Methoxy-5-methylphenyl)methyl]-4-(1-methylpyrazol-4-yl)piperidine](/img/structure/B7682660.png)